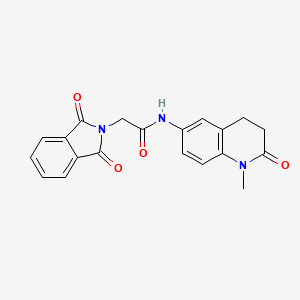

2-(1,3-dioxoisoindolin-2-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

This compound features a phthalimide (1,3-dioxoisoindolin-2-yl) group linked via an acetamide bridge to a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The methyl group at position 1 of the tetrahydroquinolin ring likely influences steric and electronic properties, affecting binding interactions in biological systems. Structural characterization methods such as IR and NMR (discussed in later sections) are critical for confirming its synthesis and purity .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-22-16-8-7-13(10-12(16)6-9-18(22)25)21-17(24)11-23-19(26)14-4-2-3-5-15(14)20(23)27/h2-5,7-8,10H,6,9,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNLYBZJIYVIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide represents a significant class of organic molecules with potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, antiviral effects, and other pharmacological activities supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindoline moiety and a tetrahydroquinoline component. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the fields of oncology and virology. Below is a summary of its key activities:

Anticancer Studies

In vitro studies have been conducted to evaluate the anticancer effects of this compound. For instance:

- MCF-7 Cell Line Testing :

- Compounds derived from the isoindoline structure were tested using the MTT assay.

- Results indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like Doxorubicin.

- The mechanism of action is believed to involve apoptosis induction in cancer cells.

Antiviral Research

While specific antiviral studies on this compound are sparse, related compounds have demonstrated efficacy against various viruses. Future research could expand on these findings to explore potential antiviral applications.

Antimicrobial Activity

Recent investigations into derivatives of this compound have shown promising results against several bacterial strains:

- Compounds were tested against Staphylococcus aureus and Escherichia coli.

- Some derivatives exhibited enhanced antimicrobial activity compared to traditional antibiotics.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Isoindoline Derivative : Utilizing maleic anhydride derivatives.

- Condensation Reactions : Combining isoindoline derivatives with tetrahydroquinoline components under specific conditions to yield the final product.

Comparison with Similar Compounds

Table 1: Comparison of Phthalimide Derivatives

*Estimated based on structural similarity.

Thiazolidinone-Phthalimide Hybrids

Compounds like 7b and 7c () incorporate a thiazolidinone ring instead of the tetrahydroquinolin group. Notable differences:

- Reactivity: The thiazolidinone’s sulfur atom and additional carbonyl groups (e.g., 7b: 1788 cm⁻¹ for C=O) introduce distinct electronic profiles compared to the target’s tetrahydroquinolin.

- Biological Implications: Thiazolidinone derivatives often exhibit anti-inflammatory or antimicrobial activity, whereas the tetrahydroquinolin group in the target compound may target neurological or metabolic pathways .

Quinolin-6-yl and Tetrahydroquinolin Derivatives

highlights (E)-2-(i-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide, which shares the quinolin-6-yl group but lacks hydrogenation. Key contrasts:

- Planarity vs. Saturation: The fully aromatic quinolin-6-yl group in ’s compound allows for stronger π-π interactions, while the tetrahydroquinolin in the target compound offers conformational flexibility and reduced oxidation susceptibility.

- Synthetic Yields: The target compound’s synthesis (if analogous to ’s methods) may achieve yields comparable to thiazolidinone derivatives (85–93%), though direct data are unavailable .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1,3-dioxoisoindolin-2-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves coupling 1,3-dioxoisoindoline derivatives with tetrahydroquinolin-6-yl precursors using acetic acid or dichloromethane as solvents under reflux. For example, Na₂CO₃ and acetyl chloride have been used to activate intermediates, followed by purification via silica gel chromatography and recrystallization (e.g., ethyl acetate or methanol gradients) .

- Yield Optimization : Vary reaction time (e.g., 3–24 hours), stoichiometric ratios of reagents (e.g., 1:1.5 molar ratio of amine to acylating agent), and temperature (room temperature vs. reflux). Monitor progress via TLC and use iterative additions of reagents to drive reactions to completion .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and absence of impurities. Key signals include aromatic protons (δ 7.2–8.0 ppm), carbonyl groups (δ 165–175 ppm), and methyl/methylene groups in the tetrahydroquinoline moiety .

- Mass Spectrometry (MS) : ESI/APCI(+) modes detect molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and confirm molecular weight .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or thin-layer chromatography (TLC) using CH₂Cl₂/MeOH gradients (95:5 to 92:8) can assess purity .

Q. What solvents and conditions are recommended for solubility testing?

- Solubility Screening : Test in polar aprotic solvents (DMSO, DMF), chlorinated solvents (CH₂Cl₂), and alcohols (MeOH, EtOH). Use sonication (30–60 minutes) and heating (40–60°C) to enhance dissolution. For aqueous compatibility, employ co-solvents like PEG-400 or cyclodextrin-based systems .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* basis set). Software like Gaussian or ORCA can simulate transition states and intermediates, guiding experimental design for functionalization (e.g., sulfonation, halogenation) .

- Reaction Optimization : Apply cheminformatics tools (e.g., ICReDD’s path-search algorithms) to predict optimal catalysts (e.g., Pd for cross-coupling) or solvent systems, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic data or synthetic yields across studies?

- Case Example : Discrepancies in ¹H NMR signals may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or tautomerism. Re-run spectra under standardized conditions and compare with computational predictions (e.g., ACD/Labs NMR simulator) .

- Yield Discrepancies : Replicate reactions with rigorous exclusion of moisture/oxygen (Schlenk techniques) or employ alternative purification methods (e.g., preparative HPLC instead of recrystallization) .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

- Methodology :

Synthesize analogs with modifications to the dioxoisoindolinyl or tetrahydroquinolinyl moieties (e.g., halogenation, alkyl chain variations).

Screen against target enzymes (e.g., acetylcholinesterase) via Ellman’s assay or cellular models (e.g., cancer cell lines for cytotoxicity).

Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Degradation Studies :

- Accelerated Stability Testing : Incubate solutions (1 mg/mL in PBS/DMSO) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor decomposition via HPLC-MS.

- pH Stability : Test in buffers (pH 1–13) to identify labile groups (e.g., hydrolysis of the acetamide bond in acidic conditions) .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

- Process Chemistry Strategies :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., acylation).

- Green Chemistry : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity.

- Quality Control : Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.